2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide
Description
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide (CAS: 2633-50-3) is a brominated acetophenone derivative with the molecular formula C₁₀H₁₁BrO·HBr (exact molecular weight: 309.02 g/mol). This compound features a 3,4-dimethylphenyl group attached to a bromoethanone backbone, stabilized by a hydrobromide salt. It is primarily utilized as a key intermediate in organic synthesis, particularly for constructing heterocyclic compounds such as thiazoles and quinolones .
The hydrobromide salt enhances stability and solubility in polar solvents, making it advantageous for reactions in aqueous or alcoholic media. Commercial suppliers like SynQuest Laboratories and BroadPharm offer this compound at purity levels ≥95%, with pricing ranging from $25–$144 per 100 mg .
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
2-bromo-1-(3,4-dimethylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C10H11BrO.BrH/c1-7-3-4-9(5-8(7)2)10(12)6-11;/h3-5H,6H2,1-2H3;1H |
InChI Key |
MMXTXKUNGCFUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods:
Blanc Chloromethylation Reaction: This method involves the preparation of 3,4-dimethyl benzyl chloride from 1,2-dimethyl benzene.
Bromination of 1-(4-hydroxyphenyl)ethanone: This method uses bromine as the brominating reagent, yielding 2-bromo-1-(4-hydroxyphenyl)ethanone as a key intermediate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a reactive site that can participate in halogen exchange reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Halogen Exchange Reactions: Common reagents include halogenating agents such as bromine and chlorine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives, which have shown potential fungicidal activity.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through several methods, often involving the bromination of 1-(3,4-dimethylphenyl)ethanone. Its chemical structure allows it to participate in various reactions, making it a versatile intermediate in organic synthesis.
Medicinal Chemistry
- Antifungal Activity : Studies have shown that 2-Bromo-1-(3,4-dimethylphenyl)ethanone exhibits potent antifungal properties. It has been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents.
- Synthesis of Pyrazole Derivatives : The compound serves as a precursor for synthesizing substituted pyrazoles, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. For example, reactions involving this compound with hydrazine derivatives have yielded compounds with significant antiproliferative effects against tumor cell lines .
- Biological Activity : The compound has been investigated for its potential as an anti-inflammatory agent. Certain derivatives synthesized from it showed promising results in inhibiting inflammation pathways, making them candidates for further development in treating inflammatory diseases .
Organic Synthesis
- Building Block for Complex Molecules : 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is utilized as a building block in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups .
- Reactions with Heterocycles : The compound can react with thiourea and other heterocyclic compounds to form thiazole derivatives, which have applications in pharmaceuticals due to their biological activity . This reaction pathway highlights its utility in creating diverse chemical entities.
Case Studies
- Study on Antifungal Properties : A specific study demonstrated that formulations containing 2-Bromo-1-(3,4-dimethylphenyl)ethanone showed significant antifungal activity against Candida species. The results indicated that the compound could be developed into a new antifungal treatment option.
- Development of Anti-inflammatory Agents : Research focused on derivatives of this compound revealed that certain modifications led to enhanced anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest a pathway for developing new therapeutic agents based on this compound's structure .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide involves its reactivity as a brominated aromatic ketone. The bromine atom acts as a reactive site, facilitating various chemical transformations. The compound’s structure allows it to interact with molecular targets and pathways involved in its fungicidal activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Bromoethanone Derivatives
| Compound Name | CAS | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| 2-Bromo-1-(3,4-dimethylphenyl)ethanone | 2633-50-3 | 3,4-dimethylphenyl | C₁₀H₁₁BrO | 227.10 | Not reported | Thiazole/quinolone synthesis |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | 1835-02-5 | 3,4-dimethoxyphenyl | C₁₀H₁₁BrO₃ | 259.10 | Not reported | Flavonoid derivatives |
| 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone | 51149-28-1 | 4-hydroxy-3,5-dimethoxyphenyl | C₁₀H₁₁BrO₄ | 275.10 | Not reported | Photoreactive probes |
| 2-Bromo-1-(1-methylbenzimidazol-5-yl)ethanone hydrobromide | 944450-78-6 | 1-methylbenzimidazol-5-yl | C₁₀H₁₀Br₂N₂O | 334.01 | 196–196.5 | Antiviral agents |
| 2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide | 1795174-00-3 | 5-chloropyridin-2-yl | C₇H₅Br₂ClNO | 331.40 | Not reported | Kinase inhibitors |
(a) Electronic and Steric Effects
- 3,4-Dimethylphenyl vs. 3,4-Dimethoxyphenyl : The methyl groups in 2633-50-3 provide steric hindrance, slowing nucleophilic attacks compared to the electron-rich 3,4-dimethoxyphenyl analogue (1835-02-5). Methoxy groups enhance electrophilicity at the carbonyl carbon, accelerating reactions like oxime formation .
- Hydroxy-Methoxy Derivatives: The hydroxyl group in 51149-28-1 enables hydrogen bonding, improving crystallinity but reducing solubility in non-polar solvents. This contrasts with the hydrobromide salt of 2633-50-3, which exhibits higher aqueous solubility .
(b) Salt Form Comparisons
- Hydrobromide Salts : Compounds like 944450-78-6 (benzimidazole derivative) and 2633-50-3 hydrobromide show enhanced stability under acidic conditions compared to their freebase counterparts. For example, the hydrobromide salt of 944450-78-6 has a sharp melting point (196–196.5°C), indicating high purity and crystalline stability .
Biological Activity
2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide is a brominated aromatic ketone notable for its potential biological applications, particularly in antifungal activity. This compound's structure features a bromine atom attached to an ethanone group, further substituted with a 3,4-dimethylphenyl group. Its molecular formula is C₁₀H₁₁BrO·BrH, with a molecular weight of approximately 308.01 g/mol .
The synthesis of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide can be achieved through various methods conducive to both laboratory and industrial settings. These methods ensure high yields and purity through controlled reaction conditions. The compound's reactivity stems from its brominated structure, allowing it to interact effectively with biological targets .
Antifungal Properties
Research indicates that 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide exhibits fungicidal properties , making it significant in biological studies. Preliminary investigations suggest that the compound may interfere with cellular processes in fungi, potentially affecting cell membranes or metabolic pathways .
Mechanism of Action:
- The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound disrupts fungal cell integrity and function.
- Interaction studies are ongoing to establish specific biological targets.
Structure-Activity Relationship (SAR)
The uniqueness of 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide lies in its specific substitution pattern (3,4-dimethyl), which influences both its reactivity and biological activity compared to structurally similar compounds.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromoacetophenone | C₈H₇BrO | Lacks the dimethyl substitution but retains the brominated ketone structure. |
| 3-Bromo-4-methylacetophenone | C₁₀H₁₁BrO | Similar aromatic structure with different substitution patterns affecting reactivity. |
| 4-Bromo-3-methylacetophenone | C₁₀H₁₁BrO | Another variation in substitution that alters biological activity and chemical properties. |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their derivatives:
- Antifungal Activity : A related study demonstrated that compounds with halogen substitutions exhibited enhanced antifungal activities against various strains of fungi. The presence of bromine was crucial for increasing efficacy .
- Antimicrobial Studies : Other investigations into substituted phenylthiazol-2-amines revealed promising antibacterial activities comparable to standard antibiotics. These studies highlight the importance of electron-withdrawing groups in enhancing antimicrobial properties .
- Cytotoxic Effects : Research on various brominated compounds has shown significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications for 2-Bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide in oncology .
Q & A
Q. What are the standard synthetic routes for 2-bromo-1-(3,4-dimethylphenyl)ethanone hydrobromide, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via bromination of 1-(3,4-dimethylphenyl)ethanone using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like chloroform or acetic acid. Catalysts such as iron (Fe) or aluminum bromide (AlBr₃) enhance selectivity . Key optimization parameters include:
- Temperature control (e.g., 0–25°C to minimize side reactions).
- Solvent choice : Polar aprotic solvents (DMF) favor nucleophilic substitution, while non-polar solvents (CHCl₃) aid in bromine dissolution .
- Workup : Neutralization with NaHCO₃ and recrystallization from diethyl ether improves purity .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methyl groups at 3,4-positions; ketone C=O at ~200 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227.1 for C₁₀H₁₁BrO) confirm molecular weight .
- X-ray Crystallography (if available): Resolves crystal packing and hydrogen-bonding patterns, critical for salt form studies .
- InChI/SMILES : Canonical identifiers (e.g.,
C1=CC(=C(C=C1C(=O)CBr)Cl)F) validate digital databases .
Q. What safety protocols are essential during handling?
Methodological Answer:
- PPE : Use respirators, chemical-resistant gloves, and self-contained breathing apparatus during firefighting .
- Storage : Avoid moisture and strong oxidizers (risk of CO/Br₂ release) .
- Spill Management : Neutralize with sodium thiosulfate, collect in sealed containers, and avoid drainage .
Q. What are the compound’s primary reactivity pathways?
Methodological Answer:
- Nucleophilic Substitution : Bromine acts as a leaving group for SN₂ reactions with amines/thiols in DMF .
- Reduction : NaBH₄ in ethanol yields 1-(3,4-dimethylphenyl)ethanol.
- Oxidation : KMnO₄ converts the ketone to carboxylic acid derivatives .
Advanced Research Questions
Q. How do reaction mechanisms differ between Br₂ and NBS in bromination?
Methodological Answer:
- Br₂ : Electrophilic aromatic substitution (EAS) dominates, requiring Lewis acids (AlBr₃) to polarize Br₂. Regioselectivity is influenced by methyl groups (3,4-directing) .
- NBS : Radical-initiated bromination under UV light avoids di-substitution byproducts. Ideal for light-sensitive substrates .
Q. How should researchers address contradictions in reported synthesis yields (e.g., 85% vs. lower yields)?
Methodological Answer:
- Parameter Screening : Use design-of-experiments (DoE) to test variables (solvent purity, catalyst aging, temperature gradients).
- Byproduct Analysis : TLC/GC-MS identifies impurities (e.g., di-brominated products) .
- Scale-Up Adjustments : Microreactors improve heat transfer for consistent yields at larger scales .
Q. What crystallographic insights inform salt form selection for drug development?
Methodological Answer:
- Protonation Sites : Hydrobromide salts often protonate pyridine/amine moieties, stabilizing via N–H∙∙∙Br hydrogen bonds .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H∙∙∙O vs. Br∙∙∙H contacts) to predict solubility .
Q. How is this compound applied in enzyme inhibition studies?
Methodological Answer:
- Kinase Assays : The bromoketone group acts as an electrophile, covalently modifying cysteine residues in ATP-binding pockets (IC₅₀ determination via fluorescence polarization) .
- Docking Studies : Molecular modeling predicts binding poses using the 3,4-dimethylphenyl group for hydrophobic pocket interactions .
Q. How do substituents (e.g., Br vs. Cl) alter reactivity in cross-coupling reactions?
Methodological Answer:
Q. What analytical methods ensure purity in medicinal chemistry applications?
Methodological Answer:
- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) detect impurities at 254 nm.
- Elemental Analysis : Validate Br content (expected: ~35.2% for C₁₀H₁₁BrO) .
- Karl Fischer Titration : Measures residual moisture (<0.1% for hygroscopic salts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
